molecular formula C20H20N2O2 B2736251 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide CAS No. 862831-10-5

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Cat. No.: B2736251
CAS No.: 862831-10-5
M. Wt: 320.392
InChI Key: FBHLISQDKOXQHH-UHFFFAOYSA-N
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Description

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the substituted indole with 4-methylbenzylamine and an appropriate acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted indole or amide derivatives.

Scientific Research Applications

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-dimethylindol-3-yl)-3-[4-diethylamino-2-methylphenyl]phthalide
  • 3-phenyl-3-[1,2-dimethylindol-3-yl]-3H-naphtho[2,1-b]pyran

Uniqueness

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is unique due to its specific substitution pattern and the presence of both indole and amide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-10-15(11-9-13)12-21-20(24)19(23)18-14(2)22(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHLISQDKOXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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